molecular formula C19H21FN2O3S B6571536 4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946383-32-0

4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B6571536
CAS RN: 946383-32-0
M. Wt: 376.4 g/mol
InChI Key: PCSMCYRFGOCDMS-UHFFFAOYSA-N
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Description

4-Fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, or 4-F-NTPTQ, is a synthetic compound with a variety of applications in scientific research. It is an aromatic amide with a unique chemical structure that makes it an attractive target for research in fields such as organic synthesis, pharmacology, and biochemistry. 4-F-NTPTQ has been widely studied due to its potential to act as a bioactive ligand, and its ability to interact with proteins and other biomolecules.

Scientific Research Applications

4-F-NTPTQ has a wide range of applications in scientific research. It has been used as a bioactive ligand in the study of protein-ligand interactions, as a substrate in the study of enzyme kinetics, and as a tool in the study of drug-target interactions. It has also been used in the study of the structure and function of proteins, as well as in the study of drug metabolism and pharmacokinetics. Furthermore, 4-F-NTPTQ has been used as a model compound in the study of organic synthesis and biochemistry.

Mechanism of Action

4-F-NTPTQ acts as a bioactive ligand in the study of protein-ligand interactions. It binds to specific proteins, such as enzymes, and can affect the activity of the protein. 4-F-NTPTQ can also interact with other biomolecules, such as DNA and RNA, and can affect the structure and function of these molecules. Additionally, 4-F-NTPTQ can act as a substrate in the study of enzyme kinetics, and can be used to study the effects of drugs on proteins and other biomolecules.
Biochemical and Physiological Effects
4-F-NTPTQ has been studied for its potential biochemical and physiological effects. It has been shown to bind to specific proteins, such as enzymes, and can affect the activity of the protein. Additionally, 4-F-NTPTQ has been studied for its potential to interact with other biomolecules, such as DNA and RNA, and can affect the structure and function of these molecules. Furthermore, 4-F-NTPTQ has been studied for its potential to act as a substrate in the study of enzyme kinetics, and can be used to study the effects of drugs on proteins and other biomolecules.

Advantages and Limitations for Lab Experiments

4-F-NTPTQ has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize using a variety of methods. Additionally, 4-F-NTPTQ is a bioactive ligand that can bind to specific proteins, and can be used to study the effects of drugs on proteins and other biomolecules. Furthermore, 4-F-NTPTQ is a relatively stable compound, and has a low toxicity.
However, there are some limitations to the use of 4-F-NTPTQ in laboratory experiments. It is a relatively small compound, and therefore may not be suitable for use in large-scale experiments. Additionally, 4-F-NTPTQ is a relatively new compound, and there is still much to be learned about its potential biochemical and physiological effects.

Future Directions

There are several potential future directions for the study of 4-F-NTPTQ. These include further research into its potential biochemical and physiological effects, as well as its potential applications in the study of drug-target interactions. Additionally, further research into the synthesis methods of 4-F-NTPTQ may lead to the development of more efficient and cost-effective methods. Furthermore, further research into the structure and function of 4-F-NTPTQ may lead to the development of new and improved methods for the study of proteins and other biomolecules. Finally, further research into the potential applications of 4-F-NTPTQ in the fields of organic synthesis, pharmacology, and biochemistry may lead to the development of new and improved drugs and treatments.

Synthesis Methods

4-F-NTPTQ can be synthesized using a variety of methods, including the Mitsunobu reaction, the Ugi reaction, and the Suzuki coupling reaction. The Mitsunobu reaction is a widely used method for the synthesis of 4-F-NTPTQ, which involves the reaction of a phosphonate ester with an alcohol in the presence of a base, such as sodium hydroxide or potassium carbonate. The Ugi reaction is another common method for the synthesis of 4-F-NTPTQ, which involves the reaction of an isocyanide with an amine, an aldehyde, and an acid in the presence of a base. The Suzuki coupling reaction is a more recent method for the synthesis of 4-F-NTPTQ, which involves the reaction of a boronic acid with an aryl halide in the presence of a transition metal catalyst.

properties

IUPAC Name

4-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-2-12-26(24,25)22-11-3-4-15-13-17(9-10-18(15)22)21-19(23)14-5-7-16(20)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSMCYRFGOCDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

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